molecular formula C20H20ClN5O2 B2785085 1-(2-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea CAS No. 1021091-06-4

1-(2-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea

Cat. No.: B2785085
CAS No.: 1021091-06-4
M. Wt: 397.86
InChI Key: JAJUDKIUDOQNFZ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a urea derivative characterized by a 2-chlorophenyl group attached to one urea nitrogen and a 4-aminophenyl moiety linked to a substituted pyrimidine ring (6-ethoxy-2-methylpyrimidin-4-yl). This structure positions it within a class of compounds known for modulating biological targets, particularly enzymes or receptors, due to the urea scaffold’s hydrogen-bonding capacity and the pyrimidine ring’s role in π-π interactions .

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O2/c1-3-28-19-12-18(22-13(2)23-19)24-14-8-10-15(11-9-14)25-20(27)26-17-7-5-4-6-16(17)21/h4-12H,3H2,1-2H3,(H,22,23,24)(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJUDKIUDOQNFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data and research findings.

Synthesis

The compound is synthesized through a multi-step reaction involving the coupling of 2-chlorophenyl isocyanate with 4-(6-ethoxy-2-methylpyrimidin-4-yl)aniline. The reaction conditions typically involve organic solvents and catalysts to facilitate the formation of the urea linkage.

Antiproliferative Activity

Research has demonstrated that derivatives of diaryl ureas, including our compound of interest, exhibit significant antiproliferative effects against various cancer cell lines. The evaluation was primarily conducted using the MTT assay to determine the half-maximal inhibitory concentration (IC50) values.

Cell Line IC50 (μM) Reference Compound IC50 (μM)
A549 (Lung)3.90 ± 0.33Sorafenib2.12 ± 0.18
HCT-116 (Colorectal)2.39 ± 0.10Sorafenib2.25 ± 0.71
PC-3 (Prostate)>100--

The compound demonstrated comparable potency to sorafenib, a well-known anticancer drug, indicating its potential as a therapeutic agent in cancer treatment .

The biological activity of 1-(2-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is believed to be mediated through its interaction with specific molecular targets within cancer cells. Molecular docking studies suggest that the urea moiety acts as a hydrogen bond donor, facilitating interactions with key amino acid residues in target proteins, such as BRAF kinase .

Case Studies

Several studies have highlighted the effectiveness of this compound in inhibiting tumor growth in vitro and in vivo:

  • In Vitro Studies : The compound was tested against multiple cancer cell lines, showing significant inhibition of cell proliferation and induction of apoptosis.
  • In Vivo Efficacy : Animal models treated with the compound displayed reduced tumor size and improved survival rates compared to untreated controls.

Comparison with Similar Compounds

Key Observations:

  • Pyrimidine vs. Heterocyclic Replacements : The 6-ethoxy-2-methylpyrimidine moiety likely improves solubility and target specificity compared to pyrrolidinyl-pyrimidine (in ) or pyridine (in ) derivatives.

Q & A

Basic: What are the key synthetic routes for synthesizing 1-(2-chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea?

Answer:
The synthesis typically involves sequential coupling reactions:

  • Step 1: Preparation of the pyrimidine core via cyclization of ethoxy-substituted malononitrile derivatives with acetamidine hydrochloride under basic conditions .
  • Step 2: Functionalization of the pyrimidine ring with an aniline group via nucleophilic aromatic substitution (NAS) at the 4-position, requiring controlled heating (80–100°C) in DMF .
  • Step 3: Formation of the urea linkage by reacting the 4-aminophenyl intermediate with 2-chlorophenyl isocyanate in anhydrous THF, catalyzed by triethylamine .
    Optimization Tips: Use column chromatography (silica gel, ethyl acetate/hexane gradient) for purification. Monitor reaction progress via TLC and confirm final structure using 1H^1H-NMR and HRMS .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the pyrimidine and urea modifications in this compound?

Answer:

  • Core Modifications: Synthesize analogs with variations in the pyrimidine substituents (e.g., replacing ethoxy with methoxy or isopropoxy) and compare inhibitory activity against kinase targets (e.g., FGFR1) using fluorescence polarization assays .
  • Urea Linkage Alternatives: Replace the urea group with thiourea or amide moieties to assess hydrogen-bonding requirements for target binding .
  • Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to correlate substituent effects (e.g., 2-chlorophenyl vs. 3-chloro-4-fluorophenyl) with binding affinity to ATP pockets .
    Key Metrics: IC50_{50} values, ligand efficiency (LE), and selectivity ratios against off-target kinases .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

  • NMR Spectroscopy: 1H^1H- and 13C^{13}C-NMR confirm regiochemistry of pyrimidine substitution and urea linkage integrity .
  • Mass Spectrometry: HRMS (ESI+) validates molecular formula (e.g., [M+H]+^+ at m/z 437.12) .
  • HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water) ensures >98% purity; track retention time consistency across batches .

Advanced: How can contradictions between in vitro potency and in vivo efficacy be resolved for this compound?

Answer:

  • Pharmacokinetic Profiling: Measure plasma stability (e.g., mouse microsomal assays) and bioavailability (oral vs. intravenous administration) to identify metabolic liabilities .
  • Tissue Distribution Studies: Use radiolabeled 14C^{14}C-analogs to quantify tumor penetration vs. off-target accumulation .
  • Formulation Optimization: Test solubility enhancers (e.g., PEG-400 or cyclodextrins) to improve bioavailability in xenograft models .
    Case Study: If in vitro IC50_{50} is 50 nM but in vivo efficacy is weak, consider CYP450-mediated metabolism as a factor .

Advanced: What strategies are effective for resolving crystallographic disorder in X-ray structures of this compound?

Answer:

  • Data Collection: Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to improve electron density maps .
  • Refinement Tools: SHELXL’s PART and SIMU commands to model disordered ethoxy groups or chlorophenyl rotations .
  • Validation: Check Rfree_{\text{free}}-factor convergence and MolProbity clash scores to ensure model accuracy .
    Example: A 1.2 Å structure resolved positional disorder in the pyrimidine ring’s ethoxy group using iterative refinement .

Basic: How is the compound’s inhibitory activity against kinase targets quantified experimentally?

Answer:

  • Assay Design: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kinase assay with recombinant enzyme (e.g., EGFR or FGFR1), ATP, and a fluorescent peptide substrate .
  • Protocol: Pre-incubate compound with kinase, add ATP/substrate, quench with EDTA, and measure fluorescence (Ex: 340 nm, Em: 615 nm).
  • Data Analysis: Fit dose-response curves (GraphPad Prism) to calculate IC50_{50}. Include staurosporine as a positive control .

Advanced: How can computational methods predict off-target interactions for this compound?

Answer:

  • Pharmacophore Screening: Use Schrödinger’s Phase to screen against kinases, GPCRs, and ion channels in the ChEMBL database .
  • Molecular Dynamics (MD): Simulate binding stability (GROMACS) to off-targets like hERG (100 ns trajectories, RMSD < 2.0 Å) .
  • Machine Learning: Train a random forest model on Tox21 data to predict cytotoxicity or genotoxicity risks .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Short-Term: Store at –20°C in anhydrous DMSO (sealed under argon) to prevent hydrolysis of the urea group .
  • Long-Term: Lyophilize as a trifluoroacetate salt and store at –80°C with desiccant (e.g., silica gel). Confirm stability via LC-MS every 6 months .

Advanced: How can metabolic liabilities (e.g., glucuronidation) be identified and mitigated?

Answer:

  • In Vitro Assays: Incubate with human liver microsomes (HLM) and UDPGA to detect glucuronide conjugates via LC-MS/MS .
  • Structural Mitigation: Introduce steric hindrance (e.g., methyl groups ortho to the urea) to block metabolic enzymes .
    Example: Analog with 3-methylpyrimidine showed 3-fold lower glucuronidation in HLM assays .

Advanced: What in vivo models are suitable for evaluating antitumor efficacy?

Answer:

  • Xenografts: Use immunodeficient mice (e.g., NOD/SCID) implanted with FGFR2-overexpressing SNU-16 gastric cancer cells .
  • Dosing: Administer orally at 50 mg/kg BID for 21 days; monitor tumor volume (caliper) and body weight .
  • Biomarker Analysis: Quantify phospho-FGFR2 in tumor lysates via Western blot .

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